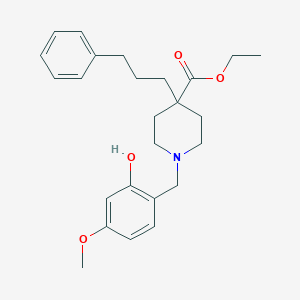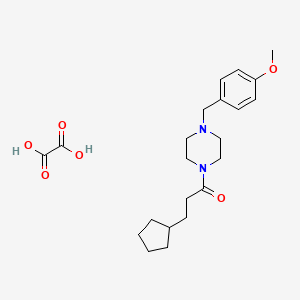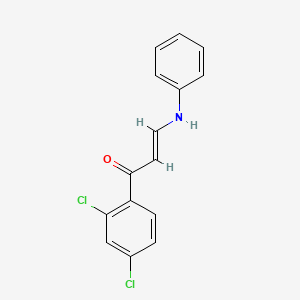
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Developed by the Salk Institute for Biological Studies, J147 has been the subject of several scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not yet fully understood, but it is thought to work through multiple pathways. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to activate the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of inflammatory cytokines, which are thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These include improving mitochondrial function, reducing oxidative stress, and reducing inflammation. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is its potential as a treatment for neurodegenerative diseases, which are currently incurable. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in human clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is exploring its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is investigating the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in combination with other drugs or therapies, such as stem cell therapy or gene therapy. Finally, researchers may also explore the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate as a preventative measure for neurodegenerative diseases, particularly in individuals at high risk for developing these conditions.
Synthesemethoden
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the coupling of two key building blocks: a piperidinecarboxylic acid and a substituted benzyl alcohol. The reaction is carried out using standard organic chemistry techniques, including protection and deprotection steps, and yields a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers exploring its potential as a treatment for neurodegenerative diseases. In vitro studies have shown that ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate can protect neuronal cells from oxidative stress and improve mitochondrial function, both of which are important factors in the development of neurodegenerative diseases. In vivo studies in animal models have also shown promising results, with ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate improving cognitive function and reducing amyloid beta levels in the brain.
Eigenschaften
IUPAC Name |
ethyl 1-[(2-hydroxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-3-30-24(28)25(13-7-10-20-8-5-4-6-9-20)14-16-26(17-15-25)19-21-11-12-22(29-2)18-23(21)27/h4-6,8-9,11-12,18,27H,3,7,10,13-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVXSINBHOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)

![N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5051780.png)

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)